molecular formula C24H16Cl2N2OS B11983358 7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-65-3

7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11983358
CAS No.: 303060-65-3
M. Wt: 451.4 g/mol
InChI Key: QVOSOVBNUAPCNF-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the naphthyl and thienyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of aromatic rings and heteroatoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Biological Activity

7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound notable for its potential biological activities. Its unique structure includes a pyrazolo-benzoxazine framework, which is believed to interact with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of this compound is C24_{24}H16_{16}Cl2_{2}N2_{2}OS with a molecular weight of approximately 450.36 g/mol. The presence of two chlorine atoms and aromatic groups (naphthyl and thienyl) contributes to its distinctive properties and potential biological activities.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar benzoxazine derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Compounds in the benzoxazine family have been reported to exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacterial pathogens. The structural features of this compound may enhance its effectiveness against certain microbial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various benzoxazepine derivatives and evaluated their anti-cancer and anti-inflammatory activities. Results indicated significant cytotoxicity against solid tumor cell lines and varying effects on cytokine release depending on the cancer type used .
  • Thieno-Pyrazole Derivatives : Research on thieno[2,3-c]pyrazole compounds has revealed their broad spectrum of biological activities including antioxidant and anticancer effects. These findings support the potential for similar activity in the pyrazolo-benzoxazine framework of the target compound .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
7-Chloro-5-(4-methylphenyl)-1H-pyrazolo[3,4-b]quinolin-6-onePyrazoloquinoline structureAnticancer
4-Amino-6-chloroquinazolineQuinazoline coreAntimicrobial
6-Fluoro-4-methylpyrimidin-2(3H)-onePyrimidine derivativeAnti-inflammatory

The table illustrates how compounds with similar structural motifs can exhibit diverse biological activities. The dual aromatic systems in this compound may enhance binding interactions with biological targets compared to other compounds.

Properties

CAS No.

303060-65-3

Molecular Formula

C24H16Cl2N2OS

Molecular Weight

451.4 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-yl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H16Cl2N2OS/c25-17-11-18-21-13-20(16-8-7-14-4-1-2-5-15(14)10-16)27-28(21)24(22-6-3-9-30-22)29-23(18)19(26)12-17/h1-12,21,24H,13H2

InChI Key

QVOSOVBNUAPCNF-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CS6

Origin of Product

United States

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